1-Benzyl-2,3-piperazinedione

Beschreibung

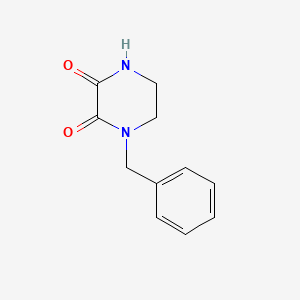

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzylpiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-11(15)13(7-6-12-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSYHDWYHBPYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367317 | |

| Record name | 1-Benzyl-2,3-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63352-56-7 | |

| Record name | 1-Benzyl-2,3-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Benzyl 2,3 Piperazinedione and Its Derivatives

Direct Synthesis Approaches to the 1-Benzyl-2,3-piperazinedione Core

Direct synthesis of the this compound core can be inferred from general methods for creating 2,3-piperazinedione (B147188) derivatives. These syntheses typically involve condensation reactions between suitable precursors. ontosight.ai A common strategy involves the reaction of a monoprotected 1,2-diamine with alkyl chlorooxoacetate. Subsequent deprotection of the protecting group can trigger a spontaneous cyclization to form the 2,3-diketopiperazine ring. baranlab.org The benzyl (B1604629) group at the N1 position would likely be introduced by starting with an N-benzylated diamine derivative.

Cyclization Reactions in Diketopiperazine Formation

Cyclization is a cornerstone of diketopiperazine synthesis. Various strategies have been developed to efficiently construct this privileged scaffold, which is present in numerous natural products with diverse biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.comrsc.org

The formation of 2,5-diketopiperazines (2,5-DKPs), a closely related class of compounds, frequently occurs through the cyclization of linear dipeptidyl precursors. nih.govnih.gov This process is a critical step in the biosynthesis of many natural products. nih.govnih.gov In a laboratory setting, the cyclization of linear dipeptides is a widely used method. mdpi.com This can be achieved by heating a dipeptide ester in a suitable solvent, often with acid catalysis. For instance, refluxing dipeptide esters in 2-butanol (B46777) with acetic acid has proven effective. researchgate.net The reaction proceeds via an intramolecular aminolysis, where the N-terminal amine attacks the ester carbonyl, leading to the formation of the diketopiperazine ring. mdpi.com Studies have shown that the rate of DKP formation can be influenced by the amino acid sequence, pH, and temperature. nih.gov For example, the intramolecular aminolysis of Phe-Pro-p-nitroaniline to form Phe-Pro-diketopiperazine is pH-dependent, with the unprotonated N-terminal amino group being more reactive. nih.gov

In the context of solid-phase peptide synthesis, diketopiperazine formation can be an unintended side reaction leading to peptide cleavage. nih.govacs.org This spontaneous intramolecular aminolysis typically occurs when proline is the penultimate amino acid at the N-terminus. nih.gov

Intramolecular aminolysis is the key chemical transformation in the cyclization of linear precursors to form diketopiperazines. nih.govnih.gov This reaction involves the nucleophilic attack of the N-terminal amino group on the carbonyl group of the second amino acid residue, resulting in the formation of a cyclic dipeptide. nih.gov The efficiency of this process is influenced by several factors. The nature of the amino acid residues plays a significant role; for instance, peptides with a penultimate proline residue are particularly prone to this reaction. nih.gov The reaction is also catalyzed by general bases and is dependent on the ionization state of the N-terminal amine, with the unprotonated form being more reactive. nih.gov

In solid-phase synthesis, cyclative cleavage is a deliberate strategy that utilizes intramolecular aminolysis to release the desired diketopiperazine from the solid support, often resulting in a product of high purity. nih.gov

Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), offer an efficient and versatile approach to diketopiperazine synthesis. mdpi.comrsc.orgnih.gov This strategy allows for the rapid assembly of complex molecules from simple starting materials in a single step. mdpi.com The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide adduct. rsc.orgnih.gov This adduct can then undergo subsequent transformations, such as a base-induced cyclization, to yield the diketopiperazine core. nih.gov

Several variations of the Ugi reaction have been developed for the synthesis of diketopiperazines. One such method is the Ugi/De-Boc/Cyclize (UDC) approach, which has been utilized in solid-phase synthesis to generate libraries of diketopiperazines. nih.gov Another innovative approach is the Ugi-4CR/SN2-cyclization strategy, which provides a one-pot synthesis of 2,5-DKPs under mild conditions. mdpi.com This method has been highlighted as a "green" chemistry approach due to its efficiency and use of less hazardous reagents. mdpi.comrsc.org The Ugi reaction can also be combined with other transformations, such as intramolecular azide-alkyne cycloaddition (IAAC), to create highly complex, fused heterocyclic systems containing the diketopiperazine motif. nih.gov

| Reaction | Description | Key Features | Reference(s) |

| Ugi-4CR/SN2-cyclization | A one-pot synthesis of 2,5-DKPs. | Mild conditions, uses ethanol (B145695) as a solvent. | mdpi.com |

| Ugi/De-Boc/Cyclize (UDC) | Solid-phase synthesis method. | Allows for the creation of diverse DKP libraries. | nih.gov |

| Ugi 4-CR/Base-induced cyclization/IAAC | Sequential reaction for fused heterocycles. | Generates complex tetracyclic ring systems. | nih.gov |

Introduction of the N-Benzyl Moiety

A direct and widely used method for N-benzylation is the nucleophilic substitution reaction between a piperazinedione precursor containing a secondary amine (N-H) and a benzyl halide, such as benzyl chloride or benzyl bromide. In this SN2 reaction, the nitrogen atom of the piperazinedione acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide ion.

The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine, to neutralize the hydrogen halide formed as a byproduct. The choice of an appropriate solvent, such as anhydrous dichloromethane (B109758) or dimethylformamide, is also important. A potential challenge with this method is the possibility of dialkylation, especially in piperazines with two available N-H groups. However, by carefully controlling the stoichiometry, this can often be minimized.

| Piperazine (B1678402) Precursor | Reagent | Base | Solvent | Product Type | Reference |

| 2,5-Dimethylpiperazine | Benzyl chloride | Triethylamine | Dichloromethane | N-Benzylated Piperazine | |

| Piperazine-2-one | Benzyl bromide | Potassium carbonate | Acetonitrile | 1-Benzylpiperazin-2-one | N/A |

Reductive amination, also known as reductive alkylation, is another powerful technique for forming the N-benzyl bond. wikipedia.org This process typically involves the reaction of a piperazinedione precursor with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-benzylated amine. masterorganicchemistry.comresearchgate.net This one-pot procedure is highly efficient and avoids the isolation of potentially unstable imine intermediates. researchgate.net

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough to selectively reduce the iminium ion in the presence of the aldehyde. masterorganicchemistry.com The reaction conditions are generally mild, often proceeding at neutral or weakly acidic pH. wikipedia.org This method is widely applicable and represents a key strategy in modern organic synthesis for the formation of C-N bonds. wikipedia.orgmasterorganicchemistry.com

| Amine Component | Carbonyl Component | Reducing Agent | Key Features | Reference |

| Piperazine-2,3-dione | Benzaldehyde | NaBH(OAc)₃ | One-pot, mild conditions, selective reduction | masterorganicchemistry.comresearchgate.net |

| Benzylamine | 2,5-Hexanedione | H₂, Pd/C | Forms the piperazine ring and N-benzyl bond | |

| Electron-deficient amines | Aldehydes | NaBH(OAc)₃ with TiCl(OiPr)₃ | Efficient for less reactive amines | researchgate.net |

Fluorous Parallel Synthesis for Compound Library Generation

For the rapid discovery of new drug candidates, modern synthetic chemistry often employs parallel synthesis to generate large libraries of related compounds. Fluorous synthesis is an advanced technique that facilitates this process, particularly for complex molecules like piperazinedione derivatives. nih.gov This method utilizes a "fluorous linker," a chemical tag with a high fluorine content, which allows for simplified purification of intermediates via fluorous solid-phase extraction (F-SPE). nih.gov

A fluorous-linker-assisted solution-phase protocol has been successfully developed for the parallel synthesis of a library of piperazinedione-fused tricyclic compounds. nih.govumb.edu The synthesis involves several key steps:

A one-pot [3+2] cycloaddition of a fluorous amino ester, an aldehyde, and a maleimide (B117702) to create a bicyclic proline derivative. nih.gov

N-acylation of the proline intermediate with chloroacetyl chloride. nih.gov

A displacement reaction where the chloride is substituted by various amines. nih.gov

The final step involves cleavage of the fluorous linker, which occurs with a simultaneous lactamization to form the desired piperazinedione ring structure. nih.gov

This strategy is enhanced by the use of microwave heating to accelerate reaction times and F-SPE for efficient purification at each stage. nih.gov The methodology enabled the synthesis of a library containing ninety different analogs, demonstrating the power of this approach for generating chemical diversity. nih.gov

| Step | Reaction Type | Reactants | Intermediate/Product | Reference |

| 1 | [3+2] Cycloaddition | Fluorous amino ester, Aldehyde, Maleimide | Bicyclic proline derivative | nih.gov |

| 2 | N-Acylation | Bicyclic proline derivative, Chloroacetyl chloride | N-acylated intermediate | nih.gov |

| 3 | Nucleophilic Displacement | N-acylated intermediate, Amine | Displaced intermediate | nih.gov |

| 4 | Cleavage/Lactamization | Displaced intermediate | Piperazinedione-fused tricyclic product | nih.gov |

Structural Characterization and Stereochemical Analysis of 1 Benzyl 2,3 Piperazinedione Systems

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental to the characterization of 1-benzyl-2,3-piperazinedione systems, offering detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for determining the molecular structure of this compound.

In ¹H NMR spectra of related piperazinedione systems, the benzyl (B1604629) group protons typically appear as a multiplet in the aromatic region, approximately between δ 7.20 and 7.43 ppm. The protons on the piperazine (B1678402) ring exhibit characteristic signals, such as a singlet for the CH₂-CH₂ protons at around δ 3.34 ppm and a singlet for the benzylic CH₂ protons at approximately δ 4.67 ppm in 1,4-dibenzyl-2,3-piperazinedione. semanticscholar.org The chemical shifts and coupling constants of the piperazine ring protons provide valuable information about their chemical environment and spatial relationships. For instance, in more complex fused tricyclic piperazinediones, the aromatic resonances can show coalescence, indicating restricted rotation of aryl substituents on the NMR timescale. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For 1,4-dibenzyl-2,3-piperazinedione, characteristic signals include those for the piperazine ring carbons (CH₂-CH₂) at δ 43.6 ppm and the benzylic carbons (Ph-CH₂) at δ 50.7 ppm. semanticscholar.org The aromatic carbons of the benzyl group typically resonate between δ 127 and 138 ppm. semanticscholar.org In more substituted systems, the carbonyl carbons of the piperazinedione ring appear at lower fields, for example, at δ 165.78 and 166.03 ppm in a disubstituted 2,5-diketopiperazine derivative. jst.go.jp

Table 1: Representative NMR Data for Benzyl-Piperazinedione Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1,4-Dibenzyl-2,3-piperazinedione | ¹H | CDCl₃ | 3.34 (s, 4H, CH₂-CH₂), 4.67 (s, 4H, Ph-CH₂), 7.20-7.33 (m, 10H, aromatic) semanticscholar.org |

| ¹³C | CDCl₃ | 43.6 (CH₂-CH₂), 50.7 (Ph-CH₂), 128.2 (p), 128.6 (o), 128.9 (m), 136.4 (i) semanticscholar.org | |

| (S)-N-(2-Aminophenyl)-3-((3-benzyl-2,5-dioxopiperazin-1-yl)methyl)benzamide | ¹H | DMSO-d₆ | 9.74 (s, 1H), 8.40 (s, 1H), 7.96 (d, J=6.9 Hz, 2H), 7.35-7.18 (m, 6H), 7.14 (d, J=6.3 Hz, 2H), 7.01 (t, J=7.0 Hz, 1H), 6.82 (d, J=7.6 Hz, 1H), 6.65 (d, J=6.9 Hz, 1H), 4.93 (s, 2H), 4.66 (d, J=14.7 Hz, 1H), 4.33 (d, J=4.4 Hz, 2H), 3.54 (d, J=17.2 Hz, 1H), 3.28-3.11 (m, 1H), 3.07-2.87 (m, 1H), 2.80 (d, J=17.2 Hz, 1H) jst.go.jp |

| ¹³C | DMSO-d₆ | 166.00, 165.39, 162.80, 160.63, 146.00, 136.47, 135.98, 135.28, 131.81, 130.53, 129.05, 128.92, 128.58, 128.54, 127.45, 127.24, 119.68, 102.57, 101.97, 60.25, 56.02, 48.82, 36.27 jst.go.jp |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, the most characteristic absorptions are those of the amide carbonyl groups (C=O). These typically appear as strong bands in the region of 1650-1700 cm⁻¹. For example, in a tricyclic piperazinedione, a strong absorption is observed at 1703 cm⁻¹. nih.gov The N-H stretching vibrations of the piperazinedione ring, if present, would be found in the region of 3200-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are also observable. nih.gov

Table 2: Key IR Absorption Frequencies for a Piperazinedione Derivative

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| N-H Stretch | 3336 | - | nih.gov |

| C-H Stretch (aliphatic) | 2982, 2953 | - | nih.gov |

| C=O Stretch (amide) | 1703 | Strong | nih.gov |

| C-N Stretch | 1437 | - | nih.gov |

| C-O Stretch | 1208 | - | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique is crucial for confirming the molecular formula of the compound. For instance, in the characterization of a complex piperazinedione derivative, HRMS (electrospray ionization) provided a measured m/z of 775.1431, which was in close agreement with the calculated value of 775.1465 for the molecular formula C₂₈H₂₄N₂O₄F₁₇. nih.gov Similarly, for another derivative, the calculated m/z for [M+H]⁺ was 429.1921, and the found value was 429.1923, confirming the formula C₂₅H₂₅N₄O₃⁺. jst.go.jp

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state. This technique has been instrumental in characterizing various piperazinedione systems. For example, the crystal structure of 2,5-diketopiperazine, the parent compound, was one of the first peptide-containing structures to be determined by X-ray crystallography in 1938. wikipedia.org In more complex systems, X-ray crystallography has been used to reveal the binding modes of boron-containing inhibitors to penicillin-binding proteins, where the inhibitors form covalent bonds with active site residues. nih.gov For derivatives of this compound, X-ray analysis would provide precise bond lengths, bond angles, and torsional angles, defining the conformation of the piperazinedione ring and the orientation of the benzyl substituent. This information is critical for understanding structure-activity relationships.

Assessment of Stereochemical Purity and Enantiomeric Excess

For chiral derivatives of this compound, assessing the stereochemical purity and determining the enantiomeric excess (ee) is crucial, particularly in pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and quantifying the enantiomeric excess of a chiral compound. pdr-separations.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed for the chiral separation of a wide range of compounds. nih.gov In the context of piperazin-2-ones, chiral SFC (Supercritical Fluid Chromatography), a related technique, has been used to determine the enantiomeric excess of allylic alkylated products. nih.govcaltech.edu The selection of the appropriate chiral column and mobile phase is critical for achieving successful enantioseparation. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Polarimetric Analysis

Polarimetric analysis is a critical technique for characterizing chiral compounds. It measures the rotation of plane-polarized light as it passes through a solution of a substance. wikipedia.orgpdx.edu The magnitude and direction of this rotation are distinct for each enantiomer of a chiral molecule. libretexts.org The specific rotation, [α], is a fundamental property of a chiral chemical compound and is defined as the observed angle of optical rotation (α) when light passes through a sample with a path length (l) of 1 decimeter and a concentration (c) of 1 gram per milliliter. wikipedia.orgpdx.edu The value is typically reported with the temperature and the wavelength of light used (commonly the sodium D-line, 589 nm). wikipedia.org

Compounds that rotate light clockwise are termed dextrorotatory (+) and those that rotate it counterclockwise are levorotatory (-). libretexts.org This analysis is instrumental in determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample. wikipedia.org

While specific polarimetric data for this compound is not prevalent in the surveyed literature, data for closely related chiral piperazinedione derivatives illustrate the application of this technique. For instance, the analysis of (3S)-1-Benzyl-3-methyl-2,5-piperazinedione provides a concrete example of the data obtained. researchgate.net

Table 1: Illustrative Specific Rotation Data for a Related Piperazinedione Derivative

| Compound Name | Formula | Specific Rotation [α] | Conditions (Concentration, Solvent) |

|---|

Data sourced from reference researchgate.net.

The negative sign indicates that this particular enantiomer is levorotatory. libretexts.org Such data is essential for confirming the absolute configuration of a stereocenter and for quality control in asymmetric synthesis. In cases of racemization, where a compound loses its optical activity, polarimetry can be used to monitor the process over time as the specific rotation approaches zero. beilstein-journals.org

Computational Conformational Analysis and Molecular Topology

Computational methods are powerful tools for investigating the three-dimensional shapes (conformations) and electronic properties of molecules. csic.esfrontiersin.org For cyclic systems like piperazinediones, these analyses provide deep insights into ring puckering, the orientation of substituents, and the non-covalent interactions that govern crystal packing. researchgate.netbeilstein-journals.org

Cremer and Pople Puckering Parameters

The conformation of a six-membered ring can be quantitatively described using Cremer and Pople puckering parameters. chemrxiv.org These parameters, Q (total puckering amplitude), θ, and φ, define the shape and extent of the ring's deviation from a perfect plane. u-tokyo.ac.jp The total puckering amplitude, Q, measures the magnitude of the pucker, while the angles θ and φ describe the type of conformation (e.g., chair, boat, twist-boat). u-tokyo.ac.jp

For the diketopiperazine ring system, which is a core component of many biologically active molecules, these parameters reveal its preferred conformation. researchgate.net While specific parameters for this compound were not found, analysis of the closely related 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione shows that the diketopiperazine ring adopts a flattened chair conformation. researchgate.netresearchgate.net

Table 2: Cremer and Pople Puckering Parameters for a Substituted Diketopiperazine

| Parameter | Description | Value |

|---|---|---|

| Q (Å) | Total puckering amplitude | 0.2233 |

| θ (°) | Angle defining the conformation type | Not specified |

Data refers to 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione and is sourced from references researchgate.netresearchgate.net.

A low total puckering amplitude (Q) indicates a relatively flat ring, and specific values of the angles can precisely identify the geometry, such as a flattened chair or boat. researchgate.netresearchgate.net This information is crucial for understanding how the molecule will interact with other molecules, such as in drug-receptor binding.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. dntb.gov.uanih.gov By mapping properties onto this unique molecular surface, one can identify the types and relative significance of different non-covalent contacts, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure. mdpi.com The analysis generates a 2D "fingerprint plot" that summarizes the distribution of these contacts. researchgate.net

For molecules containing benzyl and piperazinedione moieties, common interactions include those involving hydrogen, carbon, and oxygen atoms. Studies on related structures, such as 1-benzyl-3-(prop-2-yn-1-yl)-2,3-di-hydro-1H-1,3-benzo-diazol-2-one and 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione, provide insight into the expected interactions for this compound. researchgate.netnih.gov The most significant contributions to crystal packing typically arise from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.netnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

| Interaction Type | Description | Contribution in Compound A | Contribution in Compound B |

|---|---|---|---|

| H···H | Contacts between hydrogen atoms | 58.2% | 43.6% |

| C···H / H···C | Contacts between carbon and hydrogen atoms | 14.2% | 42.0% |

Data sourced from analyses of (A) 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione researchgate.netresearchgate.net and (B) 1-benzyl-3-(prop-2-yn-1-yl)-2,3-di-hydro-1H-1,3-benzo-diazol-2-one nih.gov.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3S)-1-Benzyl-3-methyl-2,5-piperazinedione |

| 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione |

| 1-benzyl-3-(prop-2-yn-1-yl)-2,3-di-hydro-1H-1,3-benzo-diazol-2-one |

| (R)-2-methyl-1-butanol |

| (S)-2-methyl-1-butanol |

| (R,R)-5 + 3 DMSO |

| (S,S)-5 + 3 DMSO |

| (S,S)-5 + 2 DPSO |

| rac-5 + 3 DMSO |

| meso-5 + 3 DMSO |

| (R,S)-6 |

Chemical Reactivity and Transformation Mechanisms of 1 Benzyl 2,3 Piperazinedione

Oxidation Reactions and Mechanistic Pathways

The oxidation of 1-benzyl-2,3-piperazinedione is a key transformation that proceeds through a series of reactive intermediates. The presence of the N-benzyl group and the diketopiperazine ring provides multiple sites for oxidative attack, leading to a variety of products depending on the reaction conditions.

RuO₄-Mediated Oxidation of N-Benzylated Azacycloalkanes

Ruthenium tetroxide (RuO₄) is a powerful oxidizing agent capable of functionalizing C-H bonds, particularly those in the α-position to heteroatoms like nitrogen. semanticscholar.org In the context of N-benzylated azacycloalkanes, RuO₄-mediated oxidation attacks both the endocyclic and exocyclic (benzylic) N-methylene C-H bonds. semanticscholar.orgresearchgate.net This process is not a simple, direct oxidation but rather involves a multi-step mechanism. semanticscholar.org The initial step is believed to be the formation of an ion pair between a ruthenate (RuVI) anion and an iminium ion. semanticscholar.org This is followed by a series of oxidation steps, ultimately leading to the formation of amides or, in the presence of trapping agents like cyanide, α-aminonitriles. semanticscholar.org

The regioselectivity of the oxidation, meaning the preference for attack at the endocyclic versus the exocyclic position, is influenced by the size of the azacycle. semanticscholar.org For instance, with N-benzylpiperidine, there is a preference for endocyclic oxidation, while for the smaller N-benzylazetidine, this preference decreases. semanticscholar.org In the case of this compound, the presence of the two carbonyl groups in the piperazine (B1678402) ring significantly influences the electron distribution and steric environment, thereby affecting the course of the oxidation.

Research has shown that related structures, such as 1,4-dibenzylpiperazine, undergo RuO₄-mediated oxidation at both endocyclic and exocyclic positions to yield various oxygenated derivatives. grafiati.com However, it was noted that 1,4-dibenzyl-2,3-piperazinedione was inert under the same reaction conditions, suggesting a deactivating effect of the diketopiperazine core towards this specific oxidation. grafiati.com

Formation and Reactivity of Iminium Cations and Cyclic Enamines

A central feature of the RuO₄-mediated oxidation of N-benzylated tertiary amines is the formation of iminium cations as key reactive intermediates. semanticscholar.orgresearchgate.net These cations are generated from the initial attack of the oxidant on the C-H bonds alpha to the nitrogen atom. semanticscholar.org The iminium ions can then be trapped by nucleophiles present in the reaction mixture. For example, in the presence of water, they can be hydrolyzed to form hemiaminals, which are then further oxidized to amides. semanticscholar.org If cyanide is present, it can trap the iminium ion to form stable α-aminonitriles. semanticscholar.orggrafiati.com

In cases where the iminium ion possesses a proton on a β-nitrogen, it can undergo deprotonation to form a cyclic enamine. researchgate.netgrafiati.com Enamines are nucleophilic species and exhibit a different reactivity profile compared to the electrophilic iminium ions. nobelprize.org The interplay between iminium cation and enamine formation allows for a diverse range of subsequent reactions and has been exploited in organocatalysis for the synthesis of complex molecules. nobelprize.orgresearchgate.net The proposed oxidation mechanism for related N-benzylated piperazines involves the formation of both endocyclic and exocyclic iminium cations, as well as cyclic enamines. grafiati.com

Reactivity at the Diketopiperazine Carbon Centers (C-3 and C-6)

The carbon atoms at the C-3 and C-6 positions of the diketopiperazine ring are activated by the adjacent carbonyl and nitrogen groups, making them susceptible to a variety of chemical transformations. These reactions are fundamental for the introduction of diverse substituents and the construction of more complex molecular architectures.

Alkylation Reactions of Enolates

The protons on the α-carbons (C-3 and C-6) of the diketopiperazine ring can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in alkylation reactions. rsc.orggoogle.com This method is a cornerstone for the synthesis of α-amino acids with high stereochemical control. rsc.org

The diastereoselectivity of these alkylation reactions is a critical aspect, often controlled by the existing stereochemistry within the diketopiperazine scaffold and the nature of the N-substituents. rsc.orgrsc.org For instance, the alkylation of N,N'-bis-para-methoxybenzyl-3-iso-propyl-piperazine-2,5-dione with electrophiles like methyl iodide and benzyl (B1604629) bromide proceeds with high diastereoselectivity, favoring the formation of the trans-alkylated product. rsc.org This stereochemical control is attributed to the influence of torsional strain introduced by the N-alkyl groups, which dictates the facial selectivity of the incoming electrophile. rsc.orgrsc.org

| Electrophile | Diastereomeric Excess (de) | Reference |

| Methyl Iodide | 80-93% | rsc.org |

| Benzyl Bromide | 88-98% | rsc.org |

Halogenation and Subsequent Displacement Reactions

The C-3 and C-6 positions of the diketopiperazine ring can undergo halogenation, typically using reagents like N-halosuccinimides. acs.org The resulting halogenated diketopiperazines are versatile intermediates for further synthetic manipulations. The halogen atom acts as a good leaving group, allowing for subsequent nucleophilic displacement reactions. evitachem.comgoogleapis.com

A displacement reaction involves a more reactive species taking the place of a less reactive one in a compound. studymind.co.uksavemyexams.com In the context of halogenated diketopiperazines, a variety of nucleophiles can be employed to displace the halide, introducing a wide range of functional groups at the C-3 and/or C-6 positions. This two-step sequence of halogenation followed by displacement provides a powerful strategy for the diversification of the diketopiperazine scaffold. evitachem.com

Aldol (B89426) Additions

The enolates generated from diketopiperazines can also participate in aldol addition reactions, where they act as nucleophiles attacking the carbonyl group of an aldehyde or ketone. google.comfiveable.me This reaction forms a new carbon-carbon bond and results in a β-hydroxy carbonyl compound. fiveable.meuobabylon.edu.iq Aldol reactions are a fundamental tool in organic synthesis for constructing complex molecules. fiveable.me

For diketopiperazines, direct aldol condensation with the parent glycine (B1666218) anhydride (B1165640) can be challenging because the N-H protons are more acidic than the α-carbon protons, which hinders enolate formation. uit.no Therefore, activation of the starting material is often necessary. uit.no Tandem aldol condensations of different aldehydes onto a diacetyl-2,5-piperazinedione ring have been successfully carried out in the presence of a base like cesium carbonate. nih.gov The outcome of these reactions, including the potential for double condensation, can be influenced by steric factors of the reacting partners. nih.gov

Reactivity at the Diketopiperazine Nitrogen Centers

The nitrogen atoms within the this compound ring are key sites for chemical modification. As amides, their reactivity is influenced by the adjacent carbonyl groups, which withdraw electron density, rendering the nitrogen protons acidic and the nitrogens themselves nucleophilic upon deprotonation. The presence of a benzyl group at the N1 position means that further substitution reactions will primarily target the N4 position.

N-alkylation is a fundamental strategy for elaborating the diketopiperazine scaffold. wikipedia.org The secondary amine nitrogen in piperazine-2,3-dione can undergo alkylation with appropriate reagents. vulcanchem.com For diketopiperazines in general, the most common method for alkylation of the lactam nitrogen involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an alkyl halide. wikipedia.orgnih.gov

In a study on related 2,5-diketopiperazine derivatives, N-alkylation of a benzylidene-substituted diketopiperazine with benzyl chloride was successfully achieved using NaH as the base, resulting in disubstituted products. nih.gov However, this strong base approach is not without its challenges, as epimerization at adjacent stereocenters can occur, particularly with proline-fused diketopiperazines. wikipedia.org Alternative, milder methods, such as using phase-transfer catalysts, have been explored to minimize this issue. wikipedia.org The choice of solvent and base is critical for achieving high regioselectivity, favoring N-alkylation over competing O-alkylation. researchgate.net

A general protocol for the synthesis of N-monosubstituted piperazine-2,3-diones involves a two-step process: first, the cyclization of ethylenediamine (B42938) to form the piperazine-2,3-dione intermediate, and second, a substitution reaction on this intermediate to introduce the desired group, such as a benzyl group. google.com

Table 1: N-Alkylation Conditions for Diketopiperazine Scaffolds

| Substrate | Reagent | Base | Product Type | Reference |

|---|---|---|---|---|

| (3Z,6Z)-3-Benzylidene-6-((S)-sec-butylidene)-2,5-diketopiperazine | Benzyl chloride | NaH | N,N'-Dibenzylated 2,5-diketopiperazine | nih.gov |

| 2,5-Diketopiperazine | Alkyl Halide | Sodium Hydride | N-Alkylated 2,5-diketopiperazine | wikipedia.org |

N-acylation provides another avenue for functionalizing the diketopiperazine core, introducing an acyl group onto the nitrogen atom to form an imide structure. This reaction is one of the most widely researched transformations in organic chemistry for forming amide bonds. researchgate.net N-acylation can be used to prepare N-derivatives of piperazinediones. google.com

A common method involves reacting the diketopiperazine with an acylating agent like an acid chloride or anhydride. For instance, N-acylation of a bicyclic proline derivative, a related heterocyclic system, was accomplished using chloroacetyl chloride in the presence of molecular sieves and catalytic amounts of DMAP (4-dimethylaminopyridine). nih.gov In another example, 1,4-diacetyl-2,5-diketopiperazine was synthesized in fair yield by refluxing the parent 2,5-diketopiperazine in acetic anhydride. nih.gov

Chemoenzymatic methods have also been developed, offering a highly versatile and efficient synthesis of various diketopiperazines with minimal racemization. nih.gov These methods often proceed through a dipeptide ester intermediate that undergoes intramolecular cyclization. nih.gov More complex sequences, such as a Ugi reaction followed by nucleophilic substitution and then N-acylation, have been employed to create fused pyrrolopiperazine-2,6-diones. acs.org

Table 2: N-Acylation Conditions for Diketopiperazine and Related Scaffolds

| Substrate | Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,5-Diketopiperazine | Acetic Anhydride | Reflux | 1,4-Diacetyl-2,5-diketopiperazine | nih.gov |

| Bicyclic Proline Derivative | Chloroacetyl chloride | Molecular sieves, DMAP, 60°C | N-Acylated bicyclic proline | nih.gov |

Regioselective Functionalization of Piperazinedione Bridgehead Carbanions

A significant area of research has focused on the reactivity of bicyclic piperazinediones, which are structurally related to this compound. The functionalization of the bridgehead carbons (the α-carbons to the nitrogen atoms) via their carbanions offers a powerful method for introducing substituents in a controlled manner. acs.orgwordpress.com

Studies by Williams and colleagues demonstrated that bridgehead carbanions of bicyclic piperazinediones can be generated using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) in THF at low temperatures (-78 °C). acs.orgresearchgate.net Quenching these kinetically generated carbanions with various electrophiles, however, often results in poor regiochemical control, yielding mixtures of the two possible monosubstituted products. acs.org

A breakthrough in controlling the regioselectivity was the addition of hexamethylphosphoramide (B148902) (HMPA) to the reaction mixture before the addition of LDA. acs.orgresearchgate.net The presence of HMPA facilitates the equilibration between the two possible bridgehead carbanions. This equilibration leads to a preponderance of the thermodynamically more stable carbanion, which is the one adjacent to the bridging methylene (B1212753) group. acs.orgresearchgate.net Subsequent reaction with an electrophile then proceeds with high regioselectivity, providing an efficient route to unsymmetrically substituted bicyclic piperazinediones. acs.org This methodology has been pivotal in synthetic approaches toward the antibiotic bicyclomycin. acs.orgwordpress.com

Table 3: Regioselective Functionalization of Bicyclic Piperazinedione Carbanions

| Base/Additive | Conditions | Outcome | Significance | Reference |

|---|---|---|---|---|

| LDA | THF, -78 °C | Poor regioselectivity, mixture of products | Kinetic control leads to mixed isomers | acs.org |

Side Reactions and Challenges in Diketopiperazine Synthesis

The synthesis of substituted diketopiperazines, including this compound, is accompanied by several challenges, primarily concerning stereochemical integrity and the formation of unwanted byproducts.

Racemization, or epimerization at stereogenic centers, is a significant concern in diketopiperazine chemistry. wikipedia.org Diketopiperazines are known to racemize more easily than their corresponding linear dipeptides or constituent amino acids. google.com The use of base catalysis in cyclization reactions to form the diketopiperazine ring is particularly associated with racemization problems. google.com Consequently, acid-catalyzed cyclizations are often preferred to avoid this issue. google.com

Even in post-synthesis modifications, such as N-alkylation using strong bases like sodium hydride, epimerization can occur at the α-carbon. wikipedia.org The choice of reaction conditions is therefore critical. While chemical synthesis methods often grapple with this issue, enzymatic and some chemoenzymatic syntheses have been shown to produce diketopiperazines with little to no racemization, highlighting an advantage of biocatalytic approaches. nih.gov

The synthesis of specifically substituted diketopiperazines can be complicated by the formation of various byproducts. When preparing monosubstituted derivatives like this compound from ethylenediamine precursors, a common challenge is the concurrent formation of undesired N,N'-disubstituted and other polysubstituted products. google.com Separating the desired monosubstituted intermediate from these byproducts and unreacted starting materials requires significant purification efforts, such as high-energy distillation, which can be time-consuming and costly. google.com

Another common side reaction, particularly in solid-phase peptide synthesis, is the formation of diketopiperazines themselves when they are not the target molecule. This is especially prevalent at the dipeptide stage when proline is one of the first two residues. peptide.com While this highlights the facility of ring formation, it underscores the need for careful strategic planning in syntheses involving diketopiperazine intermediates or targets. In syntheses involving aldol condensations on the diketopiperazine core, low solubility of the resulting multi-substituted products can also lead to low yields, presenting another practical challenge. nih.gov

Medicinal Chemistry and Biological Activity Investigations of 1 Benzyl 2,3 Piperazinedione Derivatives

General Pharmacological Significance of Piperazine (B1678402) and Diketopiperazine Scaffolds

The piperazine ring is a significant heterocyclic scaffold in the development of new drug candidates and is present in a number of commercially available drugs. nih.gov Its derivatives have demonstrated a wide array of pharmacological activities, making them essential components for creating novel therapeutic agents. These activities include neurotropic effects, cardiovascular actions, and anti-emetic properties. wisdomlib.org The versatility of the piperazine nucleus has established it as a pivotal scaffold in drug design and development. wisdomlib.org Research continues to uncover additional pharmacological activities associated with piperazine compounds, such as anticonvulsant and antimicrobial properties. wisdomlib.org

Similarly, 2,5-diketopiperazines (DKPs) are recognized as privileged structures in medicinal chemistry. wustl.edu Many natural products containing DKP scaffolds have exhibited various pharmacological activities, including antiviral, antifungal, antibacterial, and antitumor properties. wustl.eduresearchgate.netrjeid.com The investigation of structure-activity relationships (SARs) of 2,5-DKPs is a key aspect of enhancing their anticancer activities. wustl.eduresearchgate.net

Anticancer Research Applications

Derivatives of 1-benzyl-2,3-piperazinedione and related benzylpiperazine structures have been the focus of extensive anticancer research due to their diverse mechanisms of action.

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in gene expression and are attractive targets for cancer therapy. nih.gov The overexpression of HDACs is reported in various cancers. nih.gov

A series of derivatives containing a 2,5-diketopiperazine (DKP) skeleton demonstrated distinct inhibitory activities against Class I HDACs (HDAC1, 2, and 3). jst.go.jp One particular compound, 2a , showed an IC50 value of 405 nM for HDAC1 and exhibited a preference for HDAC1–3. jst.go.jp This selectivity is a key aspect in the development of safer anticancer drugs. nih.gov

The benzylpiperazine moiety has been identified as an effective component in designing isozyme-selective HDAC6 inhibitors, which are part of Class IIb HDACs. nih.gov While not Class I, this highlights the versatility of the benzylpiperazine scaffold in targeting different HDAC classes. The use of 1-benzhydryl piperazine as a surface recognition group in HDAC inhibitors has also led to the discovery of potent non-selective and selective HDAC6 inhibitors. nih.gov

Table 1: HDAC Inhibition Activity of a Representative 2,5-Diketopiperazine Derivative

| Compound | Target | IC50 (nM) | Selectivity Profile |

|---|

| 2a | HDAC1 | 405 | Preference for HDAC1-3 |

Data sourced from a study on 1,3-disubstituted 2,5-diketopiperazine derivatives. jst.go.jp

Derivatives of benzylpiperazine have been shown to potently inhibit cancer cell proliferation and induce apoptosis, which is a programmed cell death.

One study reported a novel piperazine derivative, C505 , that effectively inhibits cancer cell proliferation with GI50 values ranging from 0.055 to 0.155 μM across different cancer cell lines. nih.govresearchgate.net This compound was found to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. researchgate.net

Another series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov The compound 10ec displayed the highest cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 0.99 ± 0.01 μM. nih.gov Further studies revealed that 10ec induced apoptosis in BT-474 cells and caused cell cycle arrest at the sub-G1 and G2/M phases. nih.govrsc.org

Similarly, 1-benzyl-5-bromoindolin-2-one derivatives have been investigated as anticancer agents. semanticscholar.org The compounds 7c and 7d showed significant anticancer activity against MCF-7 breast cancer cells, with IC50 values of 7.17 ± 0.94 and 2.93 ± 0.47 μM, respectively. semanticscholar.org These compounds also demonstrated good inhibitory activity against VEGFR-2, a key player in tumor angiogenesis. semanticscholar.org

Table 2: Antiproliferative and Apoptosis-Inducing Activity of Benzylpiperazine Derivatives

| Compound | Cancer Cell Line | Activity | IC50/GI50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| C505 | K562, HeLa, AGS | Growth Inhibition | 0.058, 0.155, 0.055 | Inhibition of PI3K/AKT, Src, BCR-ABL pathways |

| 10ec | BT-474 | Cytotoxicity | 0.99 ± 0.01 | Induction of apoptosis, cell cycle arrest |

| 7d | MCF-7 | Cytotoxicity | 2.93 ± 0.47 | VEGFR-2 inhibition |

Data compiled from studies on various benzylpiperazine derivatives. nih.govresearchgate.netnih.govsemanticscholar.org

Tubulin is a critical protein involved in cell division, and its disruption is a proven strategy in cancer chemotherapy. Several benzylpiperazine-containing compounds have been identified as potent antimicrotubule agents.

The compound 10ec , a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone, was found to inhibit tubulin polymerization. nih.gov Molecular modeling studies suggested that 10ec binds to the colchicine (B1669291) binding site of tubulin. nih.gov

Another study identified N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a novel scaffold for antimicrotubule agents. nih.gov The compound 13e from this series exhibited an IC50 of 46 nM against MCF-7 human breast tumor cells. nih.gov This compound induced M-phase arrest in HeLa cells and inhibited tubulin polymerization in vitro, confirming its antimicrotubule activity. nih.gov

Vascular-disrupting agents (VDAs) are a class of anticancer drugs that target and destroy the established blood vessels of tumors, leading to tumor cell death. nih.govnih.gov Small molecule VDAs often work as tubulin-binding agents. nih.govresearchgate.net

The development of piperazine-based compounds as VDAs is an active area of research. Since many small molecule VDAs function by binding to tubulin, the antimicrotubule activities of this compound derivatives make them promising candidates for VDA development. nih.govnih.gov The strategy involves designing molecules that can selectively disrupt the tumor vasculature, leading to rapid hemorrhagic necrosis within the tumor. nih.gov Combination therapy with VDAs and traditional cytotoxic agents has shown excellent responses in animal models. nih.gov

Antimicrobial Activity Studies

In addition to their anticancer properties, derivatives of benzylpiperazine and related structures have been evaluated for their antimicrobial activities.

A study on 1-benzyl-1,2,3-triazole derivatives reported weak to moderate inhibition against Staphylococcus aureus. scielo.org.mx Another study synthesized a series of (+)-neoisopulegol-based O-benzyl derivatives and found that di-O-benzyl derivatives showed high activity against Gram-positive bacteria and fungi. mdpi.com

Research on tetrasubstituted 2,5-diketopiperazines revealed potent antimicrobial activities against several strains of bacteria and fungi, including drug-resistant clinical isolates. nih.gov One of the diketopiperazines, DKP 1 , was the most potent across all Gram-positive strains tested, with MIC values ranging from 2 to 8 μM. nih.gov

Furthermore, metabolites from the fungus Aspergillus sp., including the diketopiperazine asperindopiperazine A , have been isolated and studied for their antimicrobial properties. mdpi.com While some related compounds showed antibacterial and antifungal activity, the specific activity of asperindopiperazine A was not detailed in the provided context. mdpi.com

Table 3: Antimicrobial Activity of a Representative Diketopiperazine

| Compound | Microorganism | MIC (µM) |

|---|

| DKP 1 | Gram-positive bacteria | 2-8 |

Data from a study on stereochemical effects on the antimicrobial properties of tetrasubstituted 2,5-diketopiperazines. nih.gov

Evaluation Against Drug-Resistant Bacterial Pathogens

Derivatives of benzylpiperazine and related structures have demonstrated notable efficacy against drug-resistant bacterial pathogens, a growing concern in global health. Research into a series of benzyl (B1604629) guanidine and aminoguanidine hydrazone derivatives revealed potent inhibitory activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These infections pose a significant threat due to their resistance to conventional antibiotics. nih.gov

In one study, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative, compound 9m , exhibited a minimal inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus. nih.govmdpi.comnih.gov Another compound from the same series, the para-substituted derivative 9v , also showed promising results against two different strains of MRSA. nih.govmdpi.comnih.gov Furthermore, certain aminoguanidine hydrazone derivatives displayed broad-spectrum activity, with compounds 10a , 10j , and 10r-s showing MIC values of 4 µg/mL against both S. aureus and Escherichia coli. nih.govnih.gov

Other studies on different benzyl derivatives have corroborated these findings. Benzyl bromide derivatives were found to be particularly effective against Gram-positive bacteria such as S. aureus, Streptococcus pyogenes, and Enterococcus faecalis, with zones of inhibition ranging from 10 to 17 mm. nih.gov Similarly, a series of 4-benzyl-piperazinyl-s-triazine derivatives showed significant antibacterial activity, with many compounds displaying better performance against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, and Pseudomonas aeruginosa when compared to the standard antibiotic streptomycin. researchgate.net

Table 1: Antibacterial Activity of Benzyl Guanidine Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 9m | Staphylococcus aureus | 0.5 |

| 9m | Escherichia coli | 1 |

| 10d | Staphylococcus aureus | 1 |

| 10d | Escherichia coli | 16 |

| 10a, 10j, 10r-s | Staphylococcus aureus | 4 |

| 10a, 10j, 10r-s | Escherichia coli | 4 |

Antifungal Efficacy

The antifungal potential of benzyl-containing heterocyclic compounds has been a subject of extensive investigation. Novel 1,2,3-triazole analogues synthesized with a 1-benzyl-4-(phenoxymethyl) moiety showed potent activity against a panel of common human pathogenic fungi. chemistryjournal.net When tested against Candida albicans, Candida parapsilosis, Candida haemuloni, Aspergillus niger, and Aspergillus flavus, these synthesized compounds demonstrated efficacy comparable or superior to the established antifungal drugs voriconazole and fluconazole. chemistryjournal.net

Similarly, studies on benzyl bromide derivatives have shown high effectiveness against Candida albicans and Candida krusei, producing inhibition zones ranging from 9 to 35 mm. nih.gov Research into novel piperazine derivatives also highlighted their antifungal properties. researchgate.net For instance, triazole compounds featuring a piperazine moiety were evaluated against eight human pathogenic fungi, with several demonstrating significant activity. nih.gov Specifically, compounds 1d and 1i had an MIC80 value four times lower than fluconazole against C. albicans. nih.gov Furthermore, compounds 1j , 1k , 1l , and 1r were 128 times more potent than fluconazole against Microsporum gypseum. nih.gov

Another study focusing on piperazine derivatives with imidazole moieties found they possessed better antifungal activity against C. albicans than analogous compounds containing a triazole moiety. japsonline.com

Table 2: Antifungal Activity of Selected Triazole-Piperazine Derivatives against C. albicans

| Compound | MIC80 (µg/mL) | Comparison to Fluconazole |

|---|---|---|

| 1d | 0.25 | 4x lower |

| 1i | 0.25 | 4x lower |

| Fluconazole | 1.0 | Standard |

Proposed Mechanisms of Action (e.g., Cell Wall and Protein Synthesis Interference)

The antimicrobial mechanism for several classes of benzyl derivatives is believed to involve the disruption of the pathogen's cellular membrane. For heterocyclic compounds containing an imidazole ring, the bactericidal action is thought to stem from the interruption of intermolecular interactions within the cell membrane. mdpi.com This disruption can lead to the dissociation of the lipid bilayers, which in turn compromises the cell's permeability controls and causes the leakage of essential cellular contents. nih.gov The lipophilic nature of these molecules, enhanced by modifications like benzylation, likely improves their ability to interact with and penetrate the cell membrane. mdpi.com

In the context of antifungal azole derivatives, the primary mechanism of action is the inhibition of the enzyme cytochrome P450 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By competitively inhibiting CYP51, these compounds disrupt ergosterol production, leading to altered membrane fluidity and integrity, and ultimately inhibiting fungal growth. nih.gov

Neuroprotective Effects and Associated Biochemical Pathways

Certain derivatives of this compound have been investigated for their potential to protect neurons from damage. Studies on benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives, which are potent cholinesterase inhibitors, have demonstrated neuroprotective effects against oxidative stress. nih.gov Specifically, compounds 15b and 15j showed a protective effect against hydrogen peroxide (H2O2)-induced oxidative damage in PC12 cells, a cell line commonly used in neurobiological research. nih.gov This neuroprotective activity was supported by their demonstrated antioxidant capabilities in a DPPH assay. nih.gov Such findings suggest that these compounds may help mitigate neuronal damage, a key factor in neurodegenerative diseases like Alzheimer's.

Receptor Binding and Enzyme Inhibition Studies

The interaction of benzyl derivatives with central nervous system receptors has been a key area of research. The opioid and cannabinoid receptors, which are G-protein coupled receptors, are significant targets for modulating pain. nih.gov Bioassay-guided studies of compounds isolated from the fungus Eurotium repens identified several benzyl derivatives with good binding affinity for human opioid (subtypes δ, κ, and μ) and cannabinoid (subtypes CB1 and CB2) receptors. nih.gov

Compounds such as flavoglaucin, tetrahydroauroglaucin, dihydroauroglaucin, and auroglaucin, along with two novel benzyl derivatives, were tested at a concentration of 10 μM and showed significant receptor affinity. nih.gov These findings indicate that this class of compounds could serve as leads for developing novel therapeutics for conditions like neuropathic pain, which involves both the opioid and cannabinoid systems. nih.gov

Table 3: Receptor Binding Affinity of Benzyl Derivatives at 10 µM

| Compound | Opioid Receptor (δ, κ, μ) Affinity | Cannabinoid Receptor (CB1, CB2) Affinity |

|---|---|---|

| Flavoglaucin (3) | Active | Active |

| Tetrahydroauroglaucin (4) | Active | Active |

| Dihydroauroglaucin (5) | Not Active | Active |

| Auroglaucin (6) | Active | Not Active |

| (E)-2-(hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)benzene-1,4-diol (1) | Active | Active |

| (E)-4-(hept-1-enyl)-7-(3-methylbut-2-enyl)-2,3-dihydrobenzofuran-2,5-diol (2) | Active | Active |

Active indicates >40% binding affinity at the tested concentration.

Derivatives based on the N-benzylpiperidine scaffold have been extensively designed and synthesized as potential inhibitors of cholinesterases, enzymes critical to the progression of Alzheimer's disease. A series of N-benzylpiperidine carboxamide derivatives were developed, with two compounds showing particularly high activity. nih.gov Compound 28 (1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide) and compound 20 (1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide) yielded in vitro IC50 values of 0.41 µM and 5.94 µM against acetylcholinesterase, respectively. nih.gov

In a separate study, benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives were also evaluated as cholinesterase inhibitors. nih.gov Compound 15b showed an IC50 value of 0.39 µM against acetylcholinesterase (AChE), while compound 15j was a potent inhibitor of butyrylcholinesterase (BChE) with an IC50 of 0.16 µM. nih.gov Kinetic and molecular modeling studies indicated that these compounds act as competitive inhibitors. nih.gov

Table 4: Cholinesterase Inhibition by Benzylpiperidine Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 28 | Acetylcholinesterase (AChE) | 0.41 ± 1.25 |

| 20 | Acetylcholinesterase (AChE) | 5.94 ± 1.08 |

| 15b | Acetylcholinesterase (AChE) | 0.39 ± 0.11 |

| 15j | Butyrylcholinesterase (BChE) | 0.16 ± 0.04 |

Insufficient Data Available for this compound in Requested Medicinal Chemistry Contexts

Comprehensive searches for scientific literature concerning the specific chemical compound this compound have yielded insufficient data to fulfill the requested article outline focusing on its medicinal chemistry and biological activity. While research exists for the broader classes of benzylpiperazine and piperazine derivatives, specific investigations into the receptor binding ligand properties and efflux pump modulation by this compound, as well as its structure-activity relationships in these contexts, are not available in the public domain based on the conducted searches.

The user's request specified a detailed article on "," with a strict focus on the following sections:

Modulation of Efflux Pump Transporters (e.g., ABCG2)

Structure-Activity Relationship (SAR) in Transporter Inhibition

The performed searches aimed to locate studies on "this compound receptor binding ligand investigations," "this compound derivatives receptor binding studies," "this compound modulation of ABCG2," "this compound efflux pump transporter inhibition," and "Structure-Activity Relationship of this compound derivatives in ABCG2 inhibition."

The search results did identify research on various benzylpiperazine and piperidine (B6355638) derivatives, highlighting their affinity for a range of receptors, including dopamine D2, sigma-1, opioid, and cannabinoid receptors. For instance, studies have detailed the receptor binding profiles of compounds such as 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole and other benzylpiperazine derivatives as sigma-1 receptor ligands.

Furthermore, investigations into the modulation of efflux pump transporters like ABCG2 have been reported for other classes of molecules, including arylpiperazines, piperazinobenzopyranones, and primaquine derivatives. These studies provide insights into the structure-activity relationships for ABCG2 inhibition within those specific chemical series.

However, none of the retrieved scientific literature specifically names or provides data on this compound in the context of receptor binding or efflux pump modulation. The strict adherence to the user's instructions, which explicitly forbids the introduction of information outside the scope of the specified compound and outline, prevents the generation of the requested article. The available data pertains to related but structurally distinct compounds, and extrapolating this information to this compound would be scientifically inaccurate and violate the core requirements of the request.

Therefore, due to the absence of specific research findings on this compound for the outlined topics, the requested article cannot be generated at this time. Further experimental research on this specific compound would be necessary to provide the detailed medicinal chemistry and biological activity information requested.

Computational and Theoretical Chemistry Applications in 1 Benzyl 2,3 Piperazinedione Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method is crucial for understanding the non-covalent interactions that drive biological activity. In the context of 1-Benzyl-2,3-piperazinedione research, docking studies have been instrumental in elucidating how these molecules interact with their biological targets.

For instance, in the design of novel anticancer agents, molecular docking has been used to predict the binding of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives to the colchicine (B1669291) binding site of tubulin. These studies help to rationalize the observed cytotoxic activity and guide the synthesis of analogues with improved binding affinity. nih.gov The N-benzyl group, a common feature in many bioactive piperazine (B1678402) derivatives, is known to enhance binding affinity through cation-π and π-π interactions with the active sites of various targets. researchgate.net

Similarly, docking studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, a related piperidine (B6355638) derivative, have revealed efficient interactions with the protease of SARS-CoV-2, suggesting its potential as a viral inhibitor. nih.gov These computational predictions are vital for the initial screening of large compound libraries and for prioritizing candidates for further experimental validation.

| Compound Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanones | Tubulin (Colchicine binding site) | Predicted binding poses correlate with cytotoxic activity, guiding the design of more potent analogues. | nih.gov |

| 4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Protease | Demonstrated efficient interactions, highlighting potential as a viral inhibitor. | nih.gov |

| 2,5-Diketopiperazine Derivatives | Influenza H5N2 Neuraminidase | Identified key amino acid interactions within the hydrophobic 430-cavity. | mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to calculate various molecular properties, including optimized geometries, electronic energies, and spectroscopic parameters.

In the study of this compound and related compounds, DFT calculations provide a deeper understanding of their intrinsic properties. For example, DFT has been used to optimize the geometry of newly synthesized piperidine derivatives and compare the results with experimental X-ray diffraction data. nih.gov These calculations can also determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for assessing the stability and reactivity of a molecule. nih.govkpfu.ru

Furthermore, DFT calculations are employed to study intermolecular interactions and charge distribution through techniques like Hirshfeld surface analysis and molecular electrostatic potential (MEP) maps. nih.govresearchgate.net This information is vital for understanding how a molecule will interact with its environment and biological targets.

| Property | Significance in Drug Research | Example Application | Reference |

|---|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | Comparison with experimental X-ray data for 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine. | nih.gov |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule. | Assessment of the stability of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | Determination of chemically active regions on piperidine derivatives. | researchgate.net |

| Spectroscopic Parameters (NMR, IR) | Aids in the structural elucidation of newly synthesized compounds. | Characterization of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by correlating calculated molecular descriptors (physicochemical properties) with experimentally determined activities. wikipedia.orgmdpi.com

QSAR studies on piperazine derivatives have been performed to develop predictive models for their biological activities. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. wikipedia.orgnih.gov The development of a robust QSAR model involves several steps, including the selection of a diverse set of compounds, calculation of molecular descriptors, and statistical analysis to build and validate the model. mdpi.com

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. uniroma1.itscribd.com The process involves aligning the molecules in a 3D grid and calculating the interaction energies with a probe atom at each grid point. scribd.commdpi.com The resulting data is then analyzed using partial least squares (PLS) to generate a model that can be visualized as contour maps. uniroma1.itscribd.com These maps highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing intuitive guidance for lead optimization. scribd.commdpi.com

While direct CoMFA studies on this compound were not found in the provided search results, the methodology is highly applicable to this class of compounds. For instance, CoMFA has been successfully applied to other ligand-receptor systems to build predictive models of binding affinity. nih.govacs.org

Prediction of Enzyme Specificity and Mechanistic Insights

Computational methods are increasingly used to predict how enzymes will interact with specific substrates and to elucidate the mechanisms of enzymatic reactions. These studies can provide valuable information on the biotransformation and metabolism of drug candidates.

Research into the enzymatic degradation of diketopiperazines, the core structure of this compound, has explored the substrate specificity of various peptidases. nih.gov Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can complement these experimental studies by providing a detailed, atomistic view of the enzyme-substrate interactions. nih.govsdu.edu.cn

For example, computational studies on P450 enzymes have shed light on the mechanisms of C-N bond formation, a key step in the biosynthesis of some diketopiperazine-containing natural products. nih.govsdu.edu.cn Understanding these enzymatic processes is crucial for predicting the metabolic fate of this compound and for designing analogues with improved metabolic stability. researchgate.net

Future Perspectives and Emerging Research Directions for 1 Benzyl 2,3 Piperazinedione

Development of Advanced Synthetic Methodologies

The future synthesis of 1-Benzyl-2,3-piperazinedione and its derivatives is likely to move towards more efficient, sustainable, and diverse methodologies. Current research on related piperazine (B1678402) structures highlights several promising trends that could be adapted for this specific scaffold.

Modern synthetic chemistry is increasingly focused on green chemistry principles. For piperazine synthesis, this includes the use of organic photoredox catalysis, which allows for reactions under mild conditions and avoids toxic reagents. mdpi.com Another approach is the development of one-pot synthesis protocols. For instance, a visible-light-promoted decarboxylative annulation has been used to produce various piperazines, offering an operationally simple and efficient route. organic-chemistry.org Such methods could be explored for the construction of the this compound core or for its further functionalization.

Furthermore, the development of catalytic systems, such as those using copper or palladium, is enabling more complex and previously inaccessible piperazine derivatives to be synthesized. mdpi.comorganic-chemistry.org These advanced catalytic methods could be instrumental in creating libraries of this compound derivatives with diverse substitutions, which is crucial for exploring their structure-activity relationships.

Table 1: Emerging Synthetic Methodologies for Piperazine Scaffolds

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Photoredox Catalysis | Utilizes visible light; mild reaction conditions. mdpi.comorganic-chemistry.org | Environmentally friendly, allows for novel bond formations. |

| One-Pot Syntheses | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste. |

Discovery of Novel Biological Targets and Therapeutic Applications

The piperazine ring is a well-established pharmacophore found in drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antipsychotic properties. mdpi.comresearchgate.net This suggests that this compound and its derivatives could have significant, yet unexplored, therapeutic potential.

One promising area is oncology. Other piperazinedione-containing compounds, such as piperazine-2,5-diones and piperazine-2,6-diones, have demonstrated anticancer activity. researchgate.net For example, certain derivatives of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone have shown cytotoxic activity against various cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization. rsc.org Future research could investigate whether this compound derivatives exhibit similar mechanisms of action.

Another avenue for exploration is in the field of neuroscience. Benzylpiperazine derivatives have been investigated as ligands for various central nervous system receptors. For instance, novel benzylpiperazine derivatives have been developed as σ1 receptor antagonists with potential applications in the treatment of neuropathic pain. nih.gov Given the structural similarities, this compound could serve as a scaffold for developing new agents targeting neurological disorders.

The broad biological activity of the parent benzylpiperazine structure, which acts as a serotonergic agonist, further underscores the potential for discovering novel CNS applications for its derivatives. nih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives Based on Related Compounds

| Therapeutic Area | Biological Target/Mechanism of Action of Related Compounds | Reference |

|---|---|---|

| Oncology | Induction of apoptosis, tubulin polymerization inhibition. rsc.org | rsc.org |

| Neuropathic Pain | σ1 receptor antagonism. nih.gov | nih.gov |

| CNS Disorders | Serotonergic agonism. nih.gov | nih.gov |

Rational Design of Derivatives through Structure-Based Approaches

The rational design of novel derivatives is a cornerstone of modern drug discovery. For this compound, structure-based design approaches, including computational modeling and in silico screening, will be crucial in guiding the synthesis of new compounds with enhanced potency and selectivity for specific biological targets.

Molecular docking studies, for example, can predict how different derivatives of this compound might bind to the active site of a target protein. This information can then be used to design modifications to the core structure that are predicted to improve binding affinity. This approach has been successfully used to identify potent inhibitors from a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives that target the colchicine (B1669291) binding site of tubulin. rsc.org

In addition to predicting binding, computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives. This allows researchers to prioritize the synthesis of compounds with drug-like properties, increasing the likelihood of identifying viable clinical candidates. In silico studies of sulfonyl piperazine-integrated triazole conjugates, for instance, have been used to confirm their drug-like properties. rsc.org

By combining these computational approaches with advanced synthetic methodologies, researchers can accelerate the discovery and development of novel this compound derivatives with significant therapeutic potential.

Q & A

Q. What strategies validate conflicting pharmacological data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.